N~5~-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienopyrazole core, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate thienopyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~5~-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~5~-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Thienopyrazole derivatives: Compounds with a thienopyrazole core, sharing some structural similarities.
Trifluoromethyl-substituted compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties
Uniqueness
N~5~-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its combination of a pyrazole ring, thienopyrazole core, and trifluoromethyl group, which together contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c1-25(11-13-8-9-23-26(13)2)17(28)15-10-14-16(19(20,21)22)24-27(18(14)29-15)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOOKFPMXMGUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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